2-Bromo-1-(1,1-difluoro-ethoxy)-4-trifluoromethyl-benzene
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Overview
Description
2-Bromo-1-(1,1-difluoro-ethoxy)-4-trifluoromethyl-benzene is an organic compound that belongs to the class of halogenated aromatic compounds. These compounds are characterized by the presence of halogen atoms (such as bromine and fluorine) attached to an aromatic benzene ring. The presence of multiple halogen atoms often imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(1,1-difluoro-ethoxy)-4-trifluoromethyl-benzene typically involves the introduction of bromine, difluoroethoxy, and trifluoromethyl groups onto a benzene ring. Common synthetic routes may include:
Halogenation: Introduction of bromine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Etherification: Formation of the difluoroethoxy group through a nucleophilic substitution reaction with a suitable difluoroethanol derivative.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods may involve large-scale halogenation, etherification, and trifluoromethylation reactions under controlled conditions to ensure high yield and purity of the final product. These methods often utilize continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(1,1-difluoro-ethoxy)-4-trifluoromethyl-benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions (e.g., Suzuki, Heck) to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amino derivative, while oxidation may produce a carboxylic acid derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(1,1-difluoro-ethoxy)-4-trifluoromethyl-benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, influencing its overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(1,1-difluoro-ethoxy)-benzene: Lacks the trifluoromethyl group, which may affect its chemical and physical properties.
1-(1,1-Difluoro-ethoxy)-4-trifluoromethyl-benzene: Lacks the bromine atom, which may influence its reactivity and applications.
2-Bromo-4-trifluoromethyl-benzene: Lacks the difluoroethoxy group, which may alter its solubility and interactions with other molecules.
Uniqueness
The presence of both bromine and trifluoromethyl groups, along with the difluoroethoxy moiety, makes 2-Bromo-1-(1,1-difluoro-ethoxy)-4-trifluoromethyl-benzene unique. These functional groups impart distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H6BrF5O |
---|---|
Molecular Weight |
305.04 g/mol |
IUPAC Name |
2-bromo-1-(1,1-difluoroethoxy)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H6BrF5O/c1-8(11,12)16-7-3-2-5(4-6(7)10)9(13,14)15/h2-4H,1H3 |
InChI Key |
FGYSIKUIKSIKOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC1=C(C=C(C=C1)C(F)(F)F)Br)(F)F |
Origin of Product |
United States |
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